1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine
1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine
Brand Name:
Vulcanchem
CAS No.:
17191-58-1
VCID:
VC0096573
InChI:
InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3
SMILES:
CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O
Molecular Formula:
C20H26N2O
Molecular Weight:
310.4 g/mol
1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine
CAS No.: 17191-58-1
Main Products
VCID: VC0096573
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
CAS No. | 17191-58-1 |
---|---|
Product Name | 1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine |
Molecular Formula | C20H26N2O |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 3-[1-[2-(4-aminophenyl)ethyl]-3-propylazetidin-3-yl]phenol |
Standard InChI | InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3 |
Standard InChIKey | BEWSBBJIGKWVBO-UHFFFAOYSA-N |
SMILES | CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Canonical SMILES | CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O |
Synonyms | 1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine |
PubChem Compound | 205019 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume